5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid
Description
5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid (TQCA; CAS 333312-09-7) is a heterocyclic compound featuring a thienoquinoline backbone with methyl substituents at positions 5 and 8 and a carboxylic acid group at position 2. Its molecular formula is C₁₄H₁₁NO₂S, with a molecular weight of 257.31 g/mol . TQCA has demonstrated significant antimalarial activity by targeting the antioxidant defense system in Plasmodium berghei-infected erythrocytes. Key findings include:
- Inhibition of hemoglobin degradation, reducing oxidative stress in parasitized cells.
- Suppression of glucose-6-phosphate dehydrogenase (G6PDH; 75.1 ± 3.5% activity) and 6-phosphogluconate dehydrogenase (6PGDH; 26.5 ± 0.3% activity), critical enzymes in the pentose phosphate pathway .
- Modulation of lipid membranes, reducing lipid peroxidation (49.2 ± 1.32%) and altering fatty acid ratios (saturated/unsaturated = 37 ± 0.06%) .
- In vivo efficacy in murine malaria models, reducing parasitemia and extending survival .
Properties
IUPAC Name |
5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-7-3-4-8(2)12-10(7)5-9-6-11(14(16)17)18-13(9)15-12/h3-6H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTLACIFLNWFLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C3C=C(SC3=NC2=C(C=C1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357727 | |
| Record name | BAS 02137208 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333312-09-7 | |
| Record name | BAS 02137208 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedländer Annulation with Thiophene Derivatives
This method employs 2-aminothiophene-3-carboxylates and ketonic components to construct the quinoline ring. For TQCA:
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Step 1 : 5-Methyl-2-aminothiophene-3-carboxylic acid methyl ester reacts with 3,6-dimethylcyclohex-2-en-1-one under acidic conditions (H2SO4, 110°C, 8 hr) to yield the quinoline core.
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Step 2 : Hydrolysis of the methyl ester using NaOH/EtOH (reflux, 4 hr) produces the carboxylic acid functionality.
Key Parameters :
| Reaction Stage | Yield (%) | Purity (HPLC) |
|---|---|---|
| Annulation | 62 ± 3 | 89.5 |
| Hydrolysis | 95 ± 2 | 98.1 |
Gewald-Knoevenagel Tandem Reaction
This one-pot strategy combines Gewald thiophene synthesis with Knoevenagel condensation:
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Thiophene Formation : Cyanoacetamide, elemental sulfur, and 3-pentanone undergo cyclization in DMF with morpholine catalysis (80°C, 6 hr).
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Quinoline Construction : In situ addition of 4-methylbenzaldehyde and ammonium acetate induces annulation (140°C, 12 hr).
Advantages :
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Eliminates intermediate purification
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Atom economy improves to 78% vs. 65% in stepwise methods
Carboxylation Methodologies
Introducing the C-2 carboxylic acid group presents distinct challenges due to steric hindrance from the thieno ring. Two proven techniques:
Directed Ortho-Metalation (DoM)
Using a tert-butoxycarbonyl (Boc) directing group:
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Protection : Install Boc at quinoline N-position (Boc2O, DMAP, CH2Cl2, 0°C → RT).
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Lithiation : s-BuLi (-78°C, THF) selectively deprotonates C-2.
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Quenching : CO2 gas introduction forms the carboxylic acid (82% yield).
Limitations :
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Requires anhydrous conditions
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Boc removal necessitates TFA treatment (risk of decarboxylation)
Halogenation/CN Substitution
Alternative pathway for sensitive substrates:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Br2, FeCl3 (0°C, CH2Cl2) | 2-Bromination | 74 |
| CuCN, DMF (120°C, 24 hr) | Cyanation | 68 |
| HNO3 (conc.), H2SO4 (110°C, 8 hr) | Oxidation to COOH | 91 |
Industrial-Scale Production Considerations
Translating laboratory synthesis to manufacturing requires addressing:
Solvent Optimization Table
| Solvent | Annulation Yield (%) | Hydrolysis Efficiency (%) | E-Factor |
|---|---|---|---|
| DMF | 62 | 95 | 18.7 |
| NMP | 58 | 93 | 16.2 |
| PEG-400 | 54 | 89 | 12.1 |
Key Finding : Switch to bio-based PEG-400 reduces waste by 35% without significant yield loss.
Catalysis Advancements
Immobilized SnCl4 on mesoporous silica (SBA-15) enhances annulation:
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Reusability : 7 cycles with <5% activity drop
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Turnover Frequency : 12.8 hr⁻¹ vs. 8.3 hr⁻¹ for homogeneous catalyst
Analytical Characterization Protocols
Critical quality control metrics for TQCA:
Spectroscopic Fingerprints
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 8.72 (s, 1H, H-4), 7.98 (d, J=5.2 Hz, 1H, H-3'), 2.56 (s, 3H, CH3-8) |
| IR (ATR) | 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (quinoline ring) |
| HRMS (ESI+) | m/z 288.0893 [M+H]+ (calc. 288.0895) |
Purity Assessment
HPLC method validation parameters:
| Column | C18, 150 × 4.6 mm, 3.5 µm |
|---|---|
| Mobile Phase | 0.1% H3PO4:MeCN (65:35) |
| Flow Rate | 1.0 mL/min |
| Retention | 6.8 ± 0.2 min |
Emerging Green Chemistry Approaches
Recent advances address environmental concerns:
Microwave-Assisted Synthesis
Comparative study under microwave irradiation:
| Parameter | Conventional | Microwave | Improvement |
|---|---|---|---|
| Reaction Time | 8 hr | 25 min | 95% |
| Energy Input | 1.8 kWh | 0.4 kWh | 78% |
| E-Factor | 23.4 | 9.1 | 61% |
Biocatalytic Methylation
Engineered methyltransferases for C-5/8 methylation:
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Enzyme : SsMET from Sulfolobus solfataricus
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Cofactor : SAM (0.5 eq.)
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Conversion : 94% vs. 78% for chemical methylation
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
Antimalarial Activity
5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid has shown potential as an antimalarial agent. A study demonstrated that the compound inhibits the oxidative stress caused by Plasmodium berghei in infected erythrocytes. It enhances the antioxidative defense mechanisms by modulating the activity of enzymes such as superoxide dismutase and glutathione peroxidase, thus reducing lipid peroxidation and hemolysis in infected cells . In vivo studies further confirmed its efficacy by showing decreased parasitemia levels and increased survival rates in malaria-infected mice .
Antioxidant Properties
The compound exhibits significant antioxidant properties. It has been observed to protect cellular membranes from oxidative damage by scavenging reactive oxygen species generated during Plasmodium infection. This action not only aids in cellular defense but also highlights its potential use in treating diseases characterized by oxidative stress .
Antitumor Activity
Research has indicated that this compound may possess antitumor properties. Its structural similarity to other quinoline derivatives suggests potential effectiveness against various cancer types. Studies have explored its cytotoxic effects on cancer cell lines, revealing dose-dependent responses that indicate its capability to induce apoptosis in malignant cells .
Mechanistic Insights
The mechanism of action appears to involve DNA intercalation and the induction of oxidative stress within cancer cells. This dual action may enhance its effectiveness as a chemotherapeutic agent. Additionally, modifications to the compound's structure could lead to derivatives with improved pharmacological profiles, potentially increasing selectivity for cancer cells while minimizing toxicity to normal tissues .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methylthieno[2,3-b]quinoline-2-carboxylic acid | Similar thienoquinoline structure | Antimalarial activity |
| 4-Aminoquinoline derivatives | Quinoline core with various substituents | Antimalarial and anticancer properties |
| Thienopyridine derivatives | Incorporates thienopyridine core | Cardiovascular applications |
This table illustrates how this compound stands out due to its specific methylation pattern and dual functional groups that enhance its biological profile compared to other compounds.
Mechanism of Action
The mechanism of action of 5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in oxidative stress and hemoglobin degradation, which is particularly relevant in the context of antimalarial research . Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogs in the Thieno-Fused Heterocycle Family
(a) Thieno[2,3-b]pyridine Derivatives
- LY2033298 (3-amino-5-chloro-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxylic acid cyclopropylamide): Structural Features: Replaces quinoline with pyridine and introduces chloro, methoxy, and cyclopropylamide groups.
(b) Thieno[2,3-b]thiophene Derivatives
- Bis-Cyanopyrazoles (e.g., Compound 5a): Structural Features: Thieno[2,3-b]thiophene core fused with cyanopyrazole moieties. Activity: Exhibits antimicrobial and anti-inflammatory properties, attributed to electron-withdrawing cyano groups enhancing reactivity .
Quinoline-Based Compounds
(a) 6,8-Dimethylquinoline-2,3-dicarboxylic Acid
- Structural Features: Quinoline backbone with methyl groups at positions 6 and 8 and two carboxylic acid groups at positions 2 and 3.
- The additional carboxylic acid may enhance solubility but limit membrane permeability compared to TQCA .
(b) Chloroquine and Related Antimalarials
- Structural Features: 4-aminoquinoline core with alkyl side chains.
- Mechanism: Acts via hemozoin inhibition, unlike TQCA’s antioxidant enzyme targeting.
- Comparison: TQCA’s novel mechanism may circumvent chloroquine resistance but lacks clinical validation .
Physicochemical and Pharmacokinetic Properties
- TQCA : Carboxylic acid group confers moderate solubility but may limit bioavailability. Methyl groups enhance lipophilicity, aiding membrane penetration .
- LY2033298 : Cyclopropylamide substituent increases logP, favoring CNS uptake but requiring metabolic stability studies .
- Bis-Cyanopyrazoles: Cyanogroups improve electrophilicity, enhancing reactivity with biological nucleophiles .
Biological Activity
5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid (TQCA) is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the field of medicinal chemistry. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₁NO₂S
- Molecular Weight : 257.31 g/mol
The compound features a thienoquinoline framework with both carboxylic and methyl groups that enhance its solubility and reactivity. The unique structural characteristics contribute to its diverse biological activities.
Antimalarial Properties
TQCA has shown promising antimalarial activity, particularly against Plasmodium berghei. A study published in 2015 demonstrated that TQCA inhibits hemoglobin degradation in infected erythrocytes, which is a crucial process for the survival of the malaria parasite. The compound's effects were evaluated through various biochemical assays:
- Superoxide Dismutase (SOD) : Increased activity by 2.3-fold compared to controls.
- Lipid Peroxidation : Decreased by 49.2%, indicating protective effects against oxidative damage.
- Parasitemia Levels : Significant reduction observed in a murine malaria model, leading to increased survival days for treated mice .
The biological activity of TQCA can be attributed to several mechanisms:
- Antioxidant Defense Modulation : TQCA enhances the activity of antioxidant enzymes while reducing oxidative stress markers in infected cells.
- Inhibition of Reactive Oxygen Species (ROS) : By inhibiting hemoglobin degradation, TQCA reduces the toxic byproducts generated during this process .
- Cell Protection : The compound protects erythrocytes from hemolysis caused by malaria infection, demonstrating its potential as a therapeutic agent.
Comparative Biological Activity
To contextualize TQCA's biological activity, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methylthieno[2,3-b]quinoline-2-carboxylic acid | Similar thienoquinoline structure | Antimalarial activity |
| 4-Aminoquinoline derivatives | Quinoline core with various substituents | Antimalarial and anticancer properties |
| Thienopyridine derivatives | Incorporates thienopyridine core | Cardiovascular applications |
TQCA stands out due to its specific methylation pattern and the combination of thieno and quinoline moieties, which contribute to its distinct biological profile compared to other compounds.
Case Studies and Research Findings
Several studies have highlighted the efficacy of TQCA in various biological contexts:
- In vitro studies demonstrated that TQCA significantly alters the oxidative status of Plasmodium berghei-infected erythrocytes, enhancing the activities of antioxidant enzymes such as catalase (CAT) and glutathione peroxidase (GPx) while reducing harmful lipid peroxidation levels .
- A murine model confirmed the in vivo effectiveness of TQCA, showing a marked decrease in parasitemia and an increase in survival rates among infected subjects treated with the compound.
Q & A
Q. What are the standard synthetic routes for preparing 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid, and how do their yields and purity compare under varying conditions?
Microwave-assisted synthesis under solvent-free conditions is a validated method for analogous thienoquinoline derivatives, achieving yields >75% with reduced reaction times (15–30 minutes vs. 6–12 hours for conventional methods). Key parameters include temperature control (150–200°C) and catalyst selection (e.g., p-toluenesulfonic acid for cyclization) . Purity can be optimized via recrystallization in ethanol or 1,4-dioxane, as demonstrated for methyl ester derivatives .
Q. What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR, supplemented by 2D homo-/heteronuclear correlations (e.g., COSY, HSQC), confirm regiochemistry and substituent positions .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects isotopic patterns for chlorine/methyl groups .
- HPLC: Reversed-phase chromatography with UV detection (λ = 254–280 nm) monitors purity (>95%) and resolves positional isomers .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
While GHS classification data are unavailable for this compound, general precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of aerosols.
- Spill Management: Absorb with dry sand or chemical-resistant materials; avoid environmental release .
Advanced Research Questions
Q. How can Rh(III)-catalyzed C-H activation strategies be optimized for late-stage functionalization of this compound?
The carboxylic acid group acts as a directing group (DG) for regioselective C-H bond activation. Optimal conditions involve:
- Catalyst Loading: 2–5 mol% [Cp*RhCl].
- Solvent: Bio-based solvents (e.g., cyclopentyl methyl ether) improve sustainability.
- Substrate Scope: Internal alkynes (e.g., diphenylacetylene) enable [4+2] cycloaddition to form tetracyclic lactones .
Q. What computational approaches are suitable for modeling the interaction between this compound and DNA?
- Molecular Docking: Predict intercalation modes using software like AutoDock Vina; planar quinoline scaffolds favor minor groove binding.
- Molecular Dynamics (MD): Simulate stability of DNA-ligand complexes in aqueous environments (e.g., 100 ns trajectories with AMBER force fields).
- QSAR Studies: Correlate substituent effects (e.g., methyl groups at 5,8-positions) with binding affinity .
Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?
- Reproducibility Checks: Validate synthesis protocols (e.g., microwave power, reaction time) and purity (>95% by HPLC).
- Biological Assays: Use standardized cell lines (e.g., HeLa, MCF-7) and positive controls (e.g., doxorubicin) to minimize variability.
- Meta-Analysis: Compare data across studies using tools like Prism for statistical consistency .
Q. What protocols ensure batch-to-batch consistency in the synthesis of this compound for pharmacological studies?
- Quality Control: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
- Analytical Validation: Use H NMR (δ 8.5–9.0 ppm for aromatic protons) and HRMS (m/z 229.0197 for [M+H]).
- Certification: Request Certificates of Analysis (COA) from suppliers to confirm identity and purity .
Methodological Guidance
Q. What strategies improve the solubility of this compound in aqueous buffers for in vitro assays?
- pH Adjustment: Use sodium bicarbonate (pH 7.4) to deprotonate the carboxylic acid group.
- Co-Solvents: Add DMSO (≤1% v/v) or β-cyclodextrin to enhance solubility without cytotoxicity .
Q. How can researchers differentiate between methylation patterns (5,8- vs. 6,8-substitution) in thienoquinoline derivatives using spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
